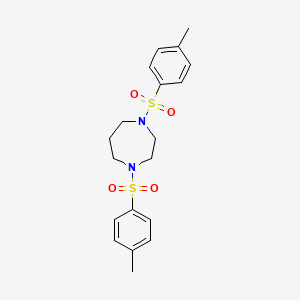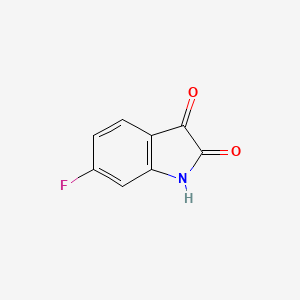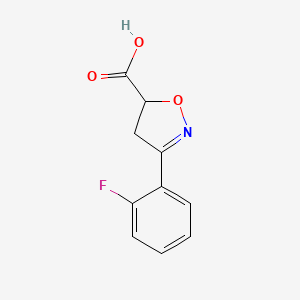
3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a fluorinated phenylboronic acid derivative . Fluorinated boronic acids are a group of compounds of great importance. Replacing a hydrogen atom or a hydroxy group by a fluorine atom in enzyme-substrate analogues has been widely practiced in various areas of bioorganic and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, fluorinated boronic acids in general have been studied extensively. The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .
Applications De Recherche Scientifique
Antitumor Activity : Some derivatives of isoxazole, including those related to 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid, have demonstrated high antitumor activity. These compounds are capable of enhancing the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Fluorophores for Aluminium Detection : Certain phenolic substituted thiazoline fluorophores, which include derivatives of the compound , are used for selective Al3+ detection. This has potential applications in studying intracellular Al3+ levels (Lambert et al., 2000).
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the preparation of bio-pharmacologically active compounds, drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).
Biochemical Studies : The compound and its derivatives are used in biochemical studies, like investigating the tautomerism of heteroaromatic compounds with five-membered rings (Boulton & Katritzky, 1961).
Chemical Synthesis and Biological Activities : These compounds are used in the synthesis of various chemical structures, some of which show significant biological activities, including anti-tumor properties (Qi Hao-fei, 2011).
Biological Activity in Stem Cell Research : Certain derivatives of this compound have shown potential significance in stem cell research, such as enhancing the growth of E. coli organisms (Denton et al., 2021).
Crystal Structure Analysis : Derivatives of this compound are also used in the study of crystal structures of chemical compounds (Loh et al., 2013).
Synthesis of Fluorinated Biologically Active Compounds : They play a role in the synthesis of fluorine-containing biologically active compounds (Allmendinger, 1991).
Antimicrobial Activity : Some derivatives show promising antimicrobial activity and are being explored as potential antimicrobial agents (Shingare et al., 2018).
Orientations Futures
While specific future directions for “3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” were not found, there is a growing interest in the chemistry of boronic acids and derivatives due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYPQGQLFQVFPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

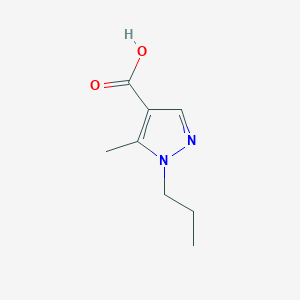
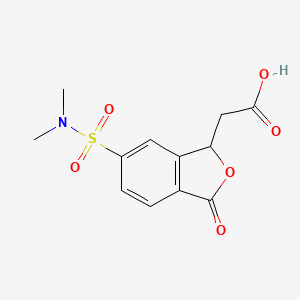

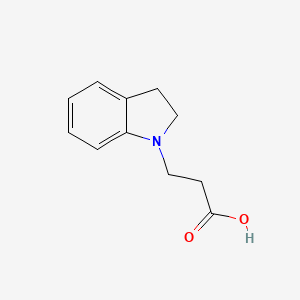
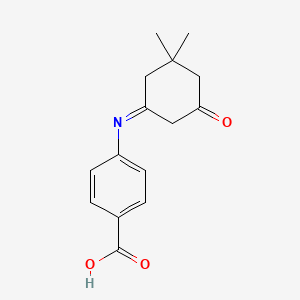
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

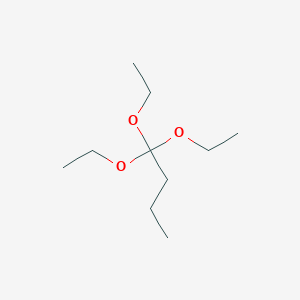
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
